molecular formula C14H10BrN3OS B5620272 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B5620272
M. Wt: 348.22 g/mol
InChI Key: DMCHXVWNHVNKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties:
The compound 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (CAS: 313555-66-7) features a pyridine-3-carboxamide core with a bromine substituent at the 5-position of the pyridine ring. The amide nitrogen is linked to a 6-methyl-1,3-benzothiazol-2-yl group. Its molecular formula is C₁₄H₁₀BrN₃OS, with a molecular weight of 348.22 g/mol .

Potential Applications: The benzothiazole moiety is frequently associated with antimicrobial, anticancer, and antiviral activities in medicinal chemistry.

Properties

IUPAC Name

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c1-8-2-3-11-12(4-8)20-14(17-11)18-13(19)9-5-10(15)7-16-6-9/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCHXVWNHVNKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the brominated benzothiazole with pyridine-3-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Benzothiazole Substituent Halogen Position Additional Groups Biological Activity (Reported) Source
Target Compound Pyridine-3-carboxamide 6-methyl 5 (Br, pyridine) None Not specified
6a–j (Nicotinamide derivatives) Pyridine-3-carboxamide 6-methyl N/A Thiazolidinone + substituted aryl Antimicrobial (broad-spectrum)
Z14 (Pyrimidine analog) Pyrimidine-4-carboxamide 6-ethoxy 5 (Br, pyrimidine) 2-methylsulfanyl Not specified
Compound 35 (Piperidine-benzodiazole) Piperidine-1-carboxamide None (benzodiazole core) 4 (Br, benzodiazole) Methoxy, methyl (pyridine) Not specified
Example 1 (Tetrahydroquinoline-thiazole) Tetrahydroquinoline-thiazole Benzothiazol-2-ylamino N/A Thiazole-4-carboxylic acid Pharmacological data (undisclosed)
ZINC27742665 (Benzamide analog) Benzamide Cyanopyrimido-benzimidazole 5 (Br, benzamide) 2-methoxy Not specified

Key Observations:

Core Heterocycle Variations :

  • The target compound’s pyridine-3-carboxamide core contrasts with pyrimidine-4-carboxamide (Z14, ) and piperidine-1-carboxamide (Compound 35, ). Pyrimidine and piperidine cores may alter electronic properties and binding affinities due to differences in ring size and nitrogen positioning.

Benzothiazole Modifications: The 6-methyl substituent on the benzothiazole in the target compound differs from 6-ethoxy in Z14 .

Halogen and Functional Group Impact: Bromine at pyridine-5 in the target compound vs. pyrimidine-5 in Z14 or benzodiazole-4 in Compound 35 may influence steric interactions in biological targets. The thiazolidinone ring in compounds 6a–j introduces a sulfur-rich pharmacophore linked to antimicrobial activity, absent in the target compound.

Biological Activity Insights: Compounds 6a–j exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to the thiazolidinone moiety and aryl substitutions . The target compound’s lack of this ring suggests divergent applications. No activity data are provided for the target compound, Z14, or Compound 35, limiting direct functional comparisons.

Molecular Weight and Solubility :

  • The target compound’s MW (348.22 g/mol) is lower than Compound 35 (MW ~460 g/mol) , which may favor better bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.